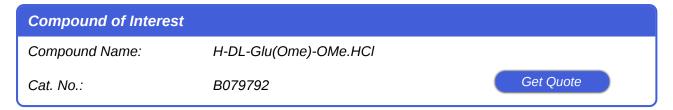


Technical Guide: Physicochemical Properties of H-DL-Glu(Ome)-OMe.HCl

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For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Glu(Ome)-OMe.HCI, the hydrochloride salt of the dimethyl ester of DL-glutamic acid, is a derivative of the non-essential amino acid, glutamic acid. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. This compound serves as a valuable building block in peptide synthesis and as a research tool in various biochemical and pharmaceutical studies.[1][2] Its utility as a cell-permeant precursor to glutamate has made it instrumental in investigating glutamate's role in cellular processes, notably in enhancing glucose-stimulated insulin secretion. A thorough understanding of its physicochemical properties is essential for its effective application in research and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of **H-DL-Glu(Ome)-OMe.HCI**, detailed experimental protocols for their determination, and a visualization of its role in a key biological signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **H-DL-Glu(Ome)-OMe.HCI** are summarized below. These properties are crucial for handling, storage, and application of the compound in experimental settings.



Property	Value	Reference
CAS Number	13515-99-6	[1]
Molecular Formula	C7H14CINO4	[1]
Molecular Weight	211.64 g/mol	[1][3]
Appearance	White to off-white crystalline powder or solid.	[3]
Purity	Typically ≥97% to ≥99.0%.	[1]
Melting Point	81-90°C (for the L- enantiomer). A specific melting point for the DL-racemic mixture is not consistently reported, but is expected to be similar to the L-enantiomer.	[4][5]
Solubility	Soluble in water and methanol. [6][7] Soluble in H ₂ O (≥ 100 mg/mL) and DMSO (100 mg/mL, may require sonication).[8]	
Storage	Recommended storage at 2-8°C or 4°C, sealed and away from moisture.[1][3][6]	

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of the identity and purity of **H-DL-Glu(Ome)-OMe.HCI**. While specific spectra for the DL-racemic mixture are not readily available, the data for the L-enantiomer (H-L-Glu(Ome)-OMe.HCl) is provided below. In achiral solvents, the NMR and IR spectra of the DL-racemic mixture are expected to be identical to those of the individual enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- ¹H NMR (400 MHz, D₂O): δ 4.24 4.19 (m, 1H), 3.85 (s, 3H), 3.73 (s, 3H), 2.65 (td, J = 7.3, 2.2 Hz, 2H), 2.37 2.13 (m, 2H).[9]
- ¹³C NMR (101 MHz, D₂O): δ 174.8, 170.2, 53.6, 52.4, 52.0, 29.2, 24.7.[9]

Note: The provided NMR data is for the L-enantiomer, H-L-Glu(Ome)-OMe.HCl. The spectrum of the DL-racemic mixture in an achiral solvent is expected to be identical.

Infrared (IR) Spectroscopy

A specific IR spectrum for **H-DL-Glu(Ome)-OMe.HCI** is not available in the searched literature. However, the IR spectrum of an amino acid hydrochloride will typically exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)
N-H stretch (from NH ₃ +)	3200-2800 (broad)
C-H stretch (alkane)	3000-2850
C=O stretch (ester)	~1740
N-H bend (from NH ₃ +)	~1600-1500
C-O stretch (ester)	1300-1000

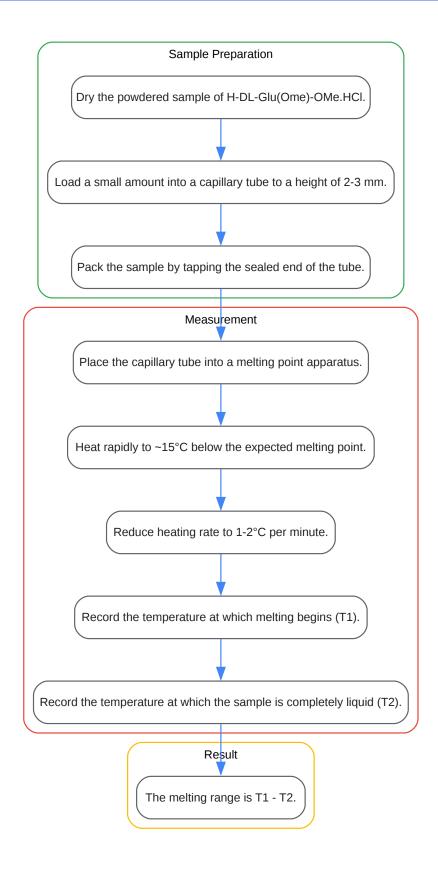
Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

This method is a common and reliable technique for determining the melting point of a crystalline solid.[10]





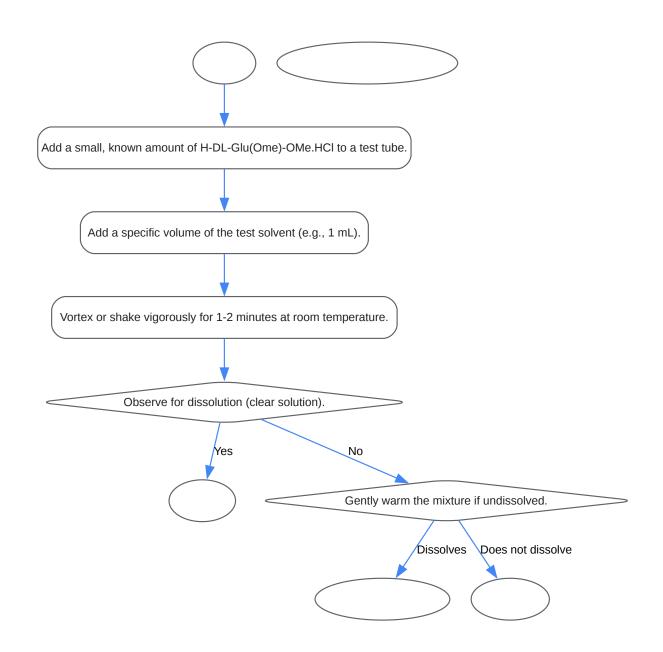
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Workflow for Melting Point Determination.



Solubility Assessment

This protocol provides a systematic approach to qualitatively assess the solubility of **H-DL-Glu(Ome)-OMe.HCI** in various solvents.[11][12]



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Protocol for Solubility Testing.



NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[9]

- Dissolution: Weigh 5-10 mg of H-DL-Glu(Ome)-OMe.HCl for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- Homogenization: Ensure the solution is homogeneous before placing it in the spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

This method is suitable for obtaining the IR spectrum of a solid sample.

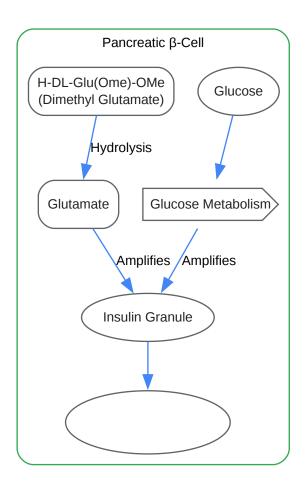
- Grinding: Grind a small amount (1-2 mg) of **H-DL-Glu(Ome)-OMe.HCl** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
- Pellet Formation: Place the powder mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be collected first.

Biological Activity and Signaling Pathway

Dimethyl DL-glutamate, the free base of **H-DL-Glu(Ome)-OMe.HCI**, is a cell-permeant derivative of glutamic acid that has been shown to enhance insulin release from pancreatic β -cells in a glucose-dependent manner. It is efficiently converted to L-glutamate within the cells, which then acts as a signaling molecule to amplify insulin secretion.



The proposed mechanism involves the uptake of dimethyl glutamate into the pancreatic β -cell, where it is hydrolyzed to glutamate. This increase in intracellular glutamate, in the presence of glucose metabolism, potentiates the exocytosis of insulin-containing granules.



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